3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound belongs to the urea class of organic molecules, characterized by a central pyrrolidin-5-one (5-oxopyrrolidine) core substituted with a 4-methoxyphenyl group at position 1 and a tert-butyl urea moiety at position 2. Its structure combines a polar, hydrogen-bond-capable pyrrolidinone ring with bulky (tert-butyl) and electron-donating (4-methoxyphenyl) substituents.
Properties
IUPAC Name |
1-tert-butyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)18-15(21)17-11-9-14(20)19(10-11)12-5-7-13(22-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWZVEXUESYKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting with the preparation of the pyrrolidinone core. The tert-butyl group is introduced via alkylation reactions, while the methoxyphenyl group is incorporated through nucleophilic substitution reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxyphenyl group. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrazole vs. Pyrrolidinone Derivatives
- Compound 25c (): A pyrazole derivative with tert-butyl and 4-methoxyphenyl groups.
- Compound 40e (): Incorporates a urea-linked pyrazole and chromen-8-yl group. Its extended conjugation (chromenyl) contrasts with the compact pyrrolidinone, suggesting differences in electronic properties and steric bulk.
Substituent Modifications
*Estimated based on molecular formulas.
Spectroscopic and Electronic Properties
- 1H-NMR Trends: The tert-butyl group in 25c () appears as a singlet at δ 1.35 ppm, consistent across analogs. Urea NH protons in pyrrolidinone derivatives (e.g., 40e) resonate at δ ~7.25 ppm (), indicative of hydrogen-bonding interactions absent in pyrazole derivatives .
Electronic Effects :
Key Research Findings
- In contrast, the acetyl group in 894029-87-9 may balance solubility and reactivity .
Biological Activity
3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex chemical compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrrolidinone core : This is achieved through the reaction of an appropriate amine with a ketone under acidic or basic conditions.
- Introduction of the methoxyphenyl group : The pyrrolidinone intermediate reacts with a 4-methoxyphenyl halide in the presence of a base.
- Attachment of the tert-butyl group : This step finalizes the structure of the compound.
Advanced techniques such as continuous flow reactors may be employed for industrial production, optimizing yield and purity .
Biological Activity
Research has indicated that this compound exhibits significant biological activity through its interactions with various biomolecules, including enzymes and receptors. Notable findings include:
Enzyme Inhibition
Studies have shown that this compound may act as an inhibitor for specific enzymes, suggesting potential therapeutic applications in treating diseases associated with these targets .
The compound's mechanism of action likely involves:
- Electrostatic interactions
- Hydrogen bonding
- Van der Waals forces
These interactions facilitate binding to molecular targets such as retinoic acid receptors and oxysterol receptors, modulating various biochemical pathways .
Case Studies
Several studies have explored the biological effects of similar compounds, providing comparative insights:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | Anti-inflammatory properties | |
| 3-tert-butyl-1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea | Potential different biological activity due to structural variations |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects in various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
- Antibacterial Properties : Compounds within this structural class have shown promising antibacterial activity against pathogenic bacteria, suggesting applicability in infectious disease treatment .
Q & A
Q. Q: What are the primary synthetic routes and purification methods for 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea?
A: The synthesis typically involves multi-step reactions:
- Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux conditions with catalysts like acetic acid .
- Urea Moiety Introduction : Coupling tert-butyl isocyanate with intermediates using carbodiimide-based reagents (e.g., DCC) in anhydrous solvents .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity. Structural validation employs 1H/13C NMR and HRMS to confirm regiochemistry and functional groups .
Advanced Optimization of Reaction Conditions
Q. Q: How can researchers optimize reaction yields and purity in multi-step syntheses of this compound?
A: Methodological strategies include:
- Design of Experiments (DoE) : Fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, optimizing tert-butyl group incorporation using response surface methodology (RSM) reduces side-product formation .
- In-Line Monitoring : FTIR spectroscopy tracks intermediate formation in real-time, enabling rapid adjustments .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance urea coupling efficiency, while tert-butanol improves pyrrolidinone stability .
Structural and Functional Analysis
Q. Q: Which advanced spectroscopic and computational techniques resolve ambiguities in the compound’s stereochemistry?
A:
- NOESY NMR : Identifies spatial proximity between tert-butyl protons and pyrrolidinone carbonyl groups, confirming cis/trans configurations .
- DFT Calculations : Predicts stable conformers using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare computed IR spectra with experimental data to validate stereoelectronic effects .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., urea NH···O interactions) .
Addressing Bioactivity Contradictions
Q. Q: How should researchers reconcile conflicting reports on this compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
A: Systematic approaches include:
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and positive controls (e.g., staurosporine for cytotoxicity) to normalize data .
- SAR Studies : Modify substituents (e.g., methoxy → ethoxy) to isolate pharmacophores. For example, replacing 4-methoxyphenyl with 4-fluorophenyl reduces off-target effects in kinase assays .
- Metabolic Profiling : LC-MS/MS identifies oxidative metabolites that may interfere with activity readouts .
Computational Modeling of Reactivity
Q. Q: What in silico methods predict the compound’s reactivity in novel chemical environments?
A:
- Reaction Path Search : Use GRRM17 software for quantum chemical exploration of transition states (e.g., urea hydrolysis under acidic conditions) .
- MD Simulations : GROMACS models solvation effects in aqueous vs. lipid bilayer systems, predicting aggregation tendencies .
- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to forecast binding affinity to targets like carbonic anhydrase IX .
Solubility and Formulation Challenges
Q. Q: What strategies improve solubility for in vivo studies without altering pharmacological activity?
A:
- Co-Solvent Systems : Test ternary mixtures (PEG-400/ethanol/water) to enhance solubility (>2 mg/mL) while maintaining stability .
- Solid Dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to create amorphous forms with 3× higher dissolution rates .
- Prodrug Design : Introduce pH-sensitive groups (e.g., acetylated urea) that hydrolyze in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
